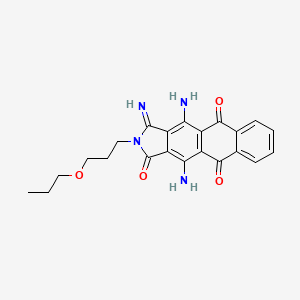

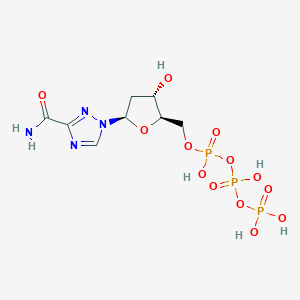

![molecular formula C21H33NO2 B13419141 (3S,3aR,4R,4aS,8aR,9aS)-3-methyl-4-[(E)-2-[(2R,6S)-6-methylpiperidin-2-yl]ethenyl]-3a,4,4a,5,6,7,8,8a,9,9a-decahydro-3H-benzo[f][2]benzofuran-1-one](/img/structure/B13419141.png)

(3S,3aR,4R,4aS,8aR,9aS)-3-methyl-4-[(E)-2-[(2R,6S)-6-methylpiperidin-2-yl]ethenyl]-3a,4,4a,5,6,7,8,8a,9,9a-decahydro-3H-benzo[f][2]benzofuran-1-one

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Himbeline is a natural product compound known for its antiplasmodial activity. It is derived from natural sources and has shown potential in various scientific research applications, particularly in the field of drug discovery for malaria treatment .

Méthodes De Préparation

The synthesis of himbeline involves complex organic reactions. One of the synthetic routes includes an intramolecular Diels-Alder reaction of an appropriately substituted tetraene derivative, which bears the entire latent carbon framework and functional group substitution of himbacine. This reaction produces an advanced tricyclic intermediate, which is then converted to himbeline .

Analyse Des Réactions Chimiques

Himbeline undergoes several types of chemical reactions, including:

Oxidation: Himbeline can be oxidized under specific conditions to form various oxidized derivatives.

Reduction: Reduction reactions can convert himbeline into its reduced forms.

Substitution: Himbeline can undergo substitution reactions where functional groups are replaced by other groups. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions.

Applications De Recherche Scientifique

Himbeline has been extensively studied for its antiplasmodial activity. It has shown significant potential in inhibiting the growth of Plasmodium falciparum, the parasite responsible for malaria. Himbeline’s slow-action activity makes it a promising candidate for malaria prevention and treatment. Additionally, it has been found to be effective against multi-drug resistant lines of Plasmodium falciparum, making it a valuable compound in the fight against drug-resistant malaria .

Mécanisme D'action

The mechanism of action of himbeline involves inhibiting the growth of Plasmodium falciparum parasites. It has been observed that himbeline inhibits trophozoite stage parasites faster than ring stages, indicating that its action against parasites occurs within the first asexual intraerythrocytic developmental cycle. The inhibitory effect is observed in the second cycle, suggesting a unique mode of action distinct from fast-acting treatment drugs .

Comparaison Avec Des Composés Similaires

Himbeline is often compared with other natural product compounds like alstonine. Both compounds have shown significant antiplasmodial activity, but himbeline has demonstrated a higher selectivity index and better activity against multi-drug resistant lines of Plasmodium falciparum. This makes himbeline a more promising candidate for further drug development. Similar compounds include alstonine, which also exhibits antiplasmodial activity but with different potency and selectivity profiles .

Propriétés

Formule moléculaire |

C21H33NO2 |

|---|---|

Poids moléculaire |

331.5 g/mol |

Nom IUPAC |

(3S,3aR,4R,4aS,8aR,9aS)-3-methyl-4-[(E)-2-[(2R,6S)-6-methylpiperidin-2-yl]ethenyl]-3a,4,4a,5,6,7,8,8a,9,9a-decahydro-3H-benzo[f][2]benzofuran-1-one |

InChI |

InChI=1S/C21H33NO2/c1-13-6-5-8-16(22-13)10-11-18-17-9-4-3-7-15(17)12-19-20(18)14(2)24-21(19)23/h10-11,13-20,22H,3-9,12H2,1-2H3/b11-10+/t13-,14-,15+,16+,17-,18+,19-,20+/m0/s1 |

Clé InChI |

GEQKTSPOTKEYOG-XZAICMRMSA-N |

SMILES isomérique |

C[C@H]1CCC[C@@H](N1)/C=C/[C@@H]2[C@H]3CCCC[C@@H]3C[C@H]4[C@@H]2[C@@H](OC4=O)C |

SMILES canonique |

CC1CCCC(N1)C=CC2C3CCCCC3CC4C2C(OC4=O)C |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

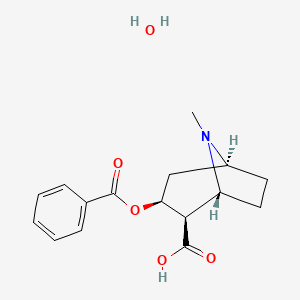

![2-chloro-N-(diethylsulfamoyl)-4-fluoro-5-[3-methyl-2,6-dioxo-4-(trifluoromethyl)-1,2,3,6-tetrahydropyrimidin-1-yl]benzamide](/img/structure/B13419114.png)

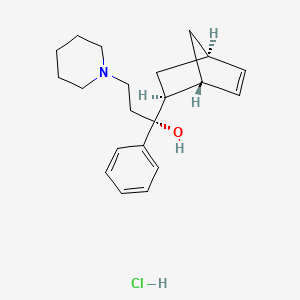

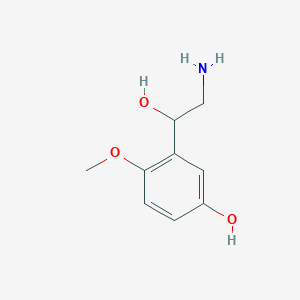

![antimony(5+);4-N,4-N-bis[4-(diethylamino)phenyl]-1-N,1-N-diethylbenzene-1,4-diamine;hexafluoride](/img/structure/B13419127.png)

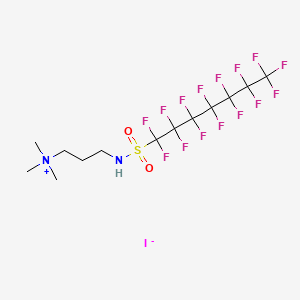

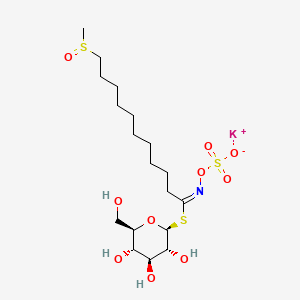

![2-Propenoic acid, 2-[ethyl[(pentadecafluoroheptyl)sulfonyl]amino]ethyl ester](/img/structure/B13419144.png)

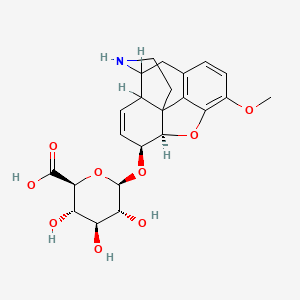

![(2S)-2-[[4-[(2-amino-4a-hydroxy-5-methyl-4-oxo-6,7,8,8a-tetrahydro-3H-pteridin-6-yl)methylamino]benzoyl]amino]pentanedioic acid](/img/structure/B13419147.png)